molecular formula C8H14O2 B1618308 Octanedial CAS No. 638-54-0

Octanedial

Cat. No. B1618308
CAS RN: 638-54-0
M. Wt: 142.2 g/mol
InChI Key: OADYBSJSJUFUBR-UHFFFAOYSA-N
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Patent
US07858675B2

Procedure details

262 ml of aqueous NaIO4 was added drop wise to a vigorously stirred suspension of 105 g chromatographic grade silica gel in 500 ml dichloromethane whereby a white suspension was formed. To the suspension a solution of 6.1 g cis-1,2-cyclo-octanediol in 100 ml dichloromethane was added. The reaction mixture was stirred over night at room temperature, after which the mixture was filtered whereby the residue was washed 3 times with 100 ml dichloromethane. Finally the filtrate was dried over NaSO4, after which the solvent was removed under reduced pressure.
[Compound]
Name
NaIO4
Quantity
262 mL
Type
reactant
Reaction Step One
Name
cis-1,2-cyclo-octanediol
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C@@H:1]1([OH:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C@@H:2]1[OH:9]>ClCCl>[CH:1](=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=[O:9]

Inputs

Step One
Name
NaIO4
Quantity
262 mL
Type
reactant
Smiles
Step Two
Name
cis-1,2-cyclo-octanediol
Quantity
6.1 g
Type
reactant
Smiles
[C@@H]1([C@H](CCCCCC1)O)O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
after which the mixture was filtered whereby the residue
WASH
Type
WASH
Details
was washed 3 times with 100 ml dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Finally the filtrate was dried over NaSO4
CUSTOM
Type
CUSTOM
Details
after which the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.